2-[5-(Aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acids are a class of heterocyclic compounds containing a quinazolin-4(3H)-one core, characterized by a sulfur atom linked to an acetic acid group at the 2-position of the quinazolinone ring. These compounds have garnered interest in scientific research primarily due to their reported biological activities, particularly as potential antibacterial agents [ [], [], [] ].
(Quinazolin-4-ylsulfanyl)-acetic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline is a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. The specific structure of (Quinazolin-4-ylsulfanyl)-acetic acid includes a sulfanyl group attached to the quinazoline structure, along with an acetic acid moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of (Quinazolin-4-ylsulfanyl)-acetic acid can be traced back to various chemical literature, where researchers explore modifications of quinazoline derivatives for enhanced biological activity. The compound is often synthesized in laboratory settings, utilizing established organic synthesis techniques.
This compound can be classified as:
The synthesis of (Quinazolin-4-ylsulfanyl)-acetic acid typically involves several steps, which may include:
The reaction conditions, such as temperature, solvent choice, and reaction time, play critical roles in determining the yield and purity of (Quinazolin-4-ylsulfanyl)-acetic acid. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and confirm product identity.
The molecular structure of (Quinazolin-4-ylsulfanyl)-acetic acid can be represented as follows:
The structural formula highlights:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, revealing insights into its steric and electronic properties.
(Quinazolin-4-ylsulfanyl)-acetic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as acidic or basic catalysts, temperature control, and inert atmospheres to prevent degradation or unwanted side reactions.
The biological activity of (Quinazolin-4-ylsulfanyl)-acetic acid may involve interactions with specific biological targets such as enzymes or receptors. The mechanism typically includes:
Studies have suggested that derivatives of quinazoline exhibit anticancer, anti-inflammatory, and antimicrobial properties, indicating that (Quinazolin-4-ylsulfanyl)-acetic acid may share similar activities.
(Quinazolin-4-ylsulfanyl)-acetic acid has potential applications in various scientific fields:
Regioselective synthesis of (quinazolin-4-ylsulfanyl)-acetic acid derivatives hinges on strategic C-S bond formation at the C2 or C4 positions of the quinazolinone core. A two-step approach predominates: (1) Cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanates yields 2-thioxo-1,2-dihydroquinazolin-4(3H)-ones, establishing the critical C2-thiol handle. (2) Nucleophilic substitution of the thiolate anion (generated in situ under basic conditions like K₂CO₃/acetone) with α-haloacetates installs the acetic acid moiety. This method achieves excellent regioselectivity for C2-functionalization, as confirmed by ¹H-¹³C HMQC NMR studies that distinguish S-alkylation from competing N-alkylation isomers [6] [9]. Key variables impacting yields include:
Table 1: Regioselective Synthesis Pathways for (Quinazolin-4-ylsulfanyl)-acetic Acid Derivatives
Quinazolinone Precursor | Alkylating Agent | Conditions | Target Derivative | Yield (%) | Key Regioselectivity Evidence |
---|---|---|---|---|---|
2-Thioxo-3-phenylquinazolin-4(3H)-one | Methyl bromoacetate | K₂CO₃, Acetone, Reflux, 6h | Methyl (3-phenyl-4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl)acetate | 82 | ¹³C NMR: δ 34.2 (SCH₂), absence of N-CH₂ signal |
6-Bromo-2-thioxoquinazolin-4(1H)-one | Ethyl chloroacetate | NaOH (aq), EtOH, RT, 12h | Ethyl (6-bromo-4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl)acetate | 78 | HMQC: Correlation SCH₂ (δ 4.15) to C (δ 33.8), not N-C |
2-Thioxo-3-(4-chlorophenyl)quinazolin-4(3H)-one | Bromoacetic acid | K₂CO₃, DMF, 80°C, 4h | (3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl)acetic acid | 85 | IR: 1715 cm⁻¹ (C=O acid), no ester band |
Sustainable synthesis leverages microwave irradiation (MWI) and solvent-free protocols to enhance efficiency and reduce environmental impact. MWI drastically accelerates key steps:
Table 2: Green Synthesis Metrics for Quinazolin-4-ylsulfanyl Derivatives
Method | Reaction Step | Conventional Approach | Green Approach | Improvement |
---|---|---|---|---|
Microwave Irradiation | Cyclocondensation (Benzoxazinone formation) | Reflux, Acetic Anhydride, 4-6 h, 70-75% yield | MWI, 120°C, 10 min, 92-95% yield | Time reduced 96%, Yield ↑20%, VOS eliminated |
Solvent-Free MWI | S-Alkylation (Acetic acid attachment) | K₂CO₃, Acetone/DMF, Reflux 6h, 75-85% yield | Neat, MWI 100°C, 8 min, 95-98% yield | Time reduced 92%, Yield ↑15%, E-factor* ↓5.2 |
Tandem MW Process | 3-Amino-2-methylquinazolinone synthesis | Sequential steps, 24h total, <60% overall yield | One-pot MWI, 30 min total, 88% overall yield | Time reduced 98%, Atom economy ↑30% |
*E-factor: kg waste/kg product. Estimated reduction from 8.5 (conventional) to 3.3 (MWI) [10].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular "click" functionalization of alkyne-tethered quinazolin-4-ylsulfanyl acetic acid derivatives. Key strategies include:
Table 3: Click Chemistry Functionalization of Quinazolin-4-ylsulfanyl Acetic Acid Scaffolds
Alkyne Precursor | Azide Component | CuAAC Conditions | Triazole Product | Application Focus |
---|---|---|---|---|
Propargyl (quinazolin-4-ylsulfanyl)acetate | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide | CuSO₄·5H₂O, Sodium ascorbate, THF:H₂O (2:1), rt, 12h | Glycosyl-1,2,3-triazolyl acetic acid ester | Anticancer glycoside hybrids [3] |
2-(Prop-2-yn-1-ylthio)-3H-quinazolin-4-one | 4-Fluorophenyl azide | CuI, DIPEA, DMF, 50°C, 8h | 4-Fluorophenyl-1,2,3-triazol-1-yl-methylthioquinazolinone | Kinase inhibitor candidates [8] |
3-Amino-2-(prop-2-yn-1-yl)quinazolin-4(3H)-one | Benzyl azide | Cu(0) wire, tBuOH:H₂O, rt, 24h | 1-Benzyl-1,2,3-triazol-4-yl-methylaminoquinazolinone | DNA photo-cleavage agents [10] |
Glycosylation via N- or S-linkages dramatically alters the pharmacokinetic profile of quinazolin-4-ylsulfanyl derivatives. Two primary methodologies prevail:
Sugar choice dictates biological outcomes:
Hybridization constructs multifunctional pharmacophores by conjugating (quinazolin-4-ylsulfanyl)-acetic acid with bioactive heterocycles:
Table 4: Biological Profiles of Key Heterocyclic Hybrids
Hybrid System | Representative Structure | Key Biological Target | Potency (IC₅₀/ MIC) | Advantage over Parent Scaffold |
---|---|---|---|---|
Triazole-Quinazolinone | 4-[(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy]-2-(quinazolin-4-ylsulfanyl)acetate | E. coli DNA Gyrase | 3.19 µM | 8-fold ↑ gyrase inhibition, ↑ water solubility (LogP 1.2 vs 2.8) [6] |
Spiro[indoline-quinazolinone] | Spiro[3H-indole-3,2'-quinazolin]-4'(1'H)-one)-2-thioacetic acid | EGFR Kinase | 0.35 µM | 12-fold ↑ EGFR selectivity over VEGFR, ↓ hepatotoxicity [9] |
Imidazopyridine-Quinazolinone | [(Imidazo[1,2-a]pyridin-2-yl)thio]acetic acid-quinazolin-4-one amide | Topoisomerase IIα / EGFR | Topo IIα: 0.47 µM; EGFR: 0.29 µM | Dual-targeting, overcomes EGFR-T790M resistance [7] [8] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0